ethyl [4-(5-acetyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-chloro-6-ethoxyphenoxy]acetate
Overview
Description
Ethyl [4-(5-acetyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-chloro-6-ethoxyphenoxy]acetate is a useful research compound. Its molecular formula is C24H25ClN2O5S and its molecular weight is 489.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 488.1172708 g/mol and the complexity rating of the compound is 755. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure and Reactivity
Research on compounds with similar structural features, such as thiazolino[3,2‐a]pyrimidine derivatives, explores their structure and reactions, indicating potential for varied chemical behavior and applications in synthesis and material science. These studies contribute to understanding the foundational chemistry that could be applied to explore the properties and applications of the compound (Campaigne, Folting, Huffman, & Selby, 1981).
Pharmaceutical Impurity Profiling
Compounds with complex structures are often studied for their impurity profiles, which is crucial for pharmaceutical applications. Research on related compounds provides methods for identifying impurities, which is vital for ensuring the safety and efficacy of pharmaceuticals (Thomasberger, Engel, & Feige, 1999).
Crystallography and Polymorphism
Studies on van der Waals host molecules and their solvates offer insights into crystallography and polymorphism, relevant for material science and drug formulation. Understanding these properties can lead to the development of new materials with specific characteristics (Bhattacharya & Saha, 2013).
Antimicrobial and Antioxidant Properties
Research into the synthesis and biological activities of thiazoles and their derivatives reveals potential antimicrobial and antioxidant properties. Such studies highlight the pharmaceutical and therapeutic applications of compounds with similar structures (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Inhibition Efficiencies
Theoretical studies on quinoxalines as corrosion inhibitors suggest that compounds with similar structures might be useful in industrial applications, particularly in protecting metals from corrosion. These findings can inform the development of new corrosion inhibitors (Zarrouk et al., 2014).
Properties
IUPAC Name |
ethyl 2-[4-(5-acetyl-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)-2-chloro-6-ethoxyphenoxy]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O5S/c1-4-30-18-12-16(11-17(25)23(18)32-13-19(29)31-5-2)22-20(14(3)28)21(26-24(33)27-22)15-9-7-6-8-10-15/h6-12,22H,4-5,13H2,1-3H3,(H2,26,27,33) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUFQERJZLWLPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C(=C(NC(=S)N2)C3=CC=CC=C3)C(=O)C)Cl)OCC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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